Anticancer agent 191

Multidrug Resistance Triple-Negative Breast Cancer Efflux Pump Inhibition

Overcoming multidrug resistance in TNBC research often fails due to non-selective efflux inhibitors lacking tumor specificity. Anticancer agent 191 is a LAT1-utilizing probenecid derivative with a bifunctional mechanism: • Inhibits P-gp, BCRP, and MRPs, increasing vinblastine accumulation 10- to 68-fold in MDA-MB-231 cells. • Blocks amino acid transport for GSH synthesis, inducing cancer cell-specific oxidative stress. ≥98% purity. Validated in MDA-MB-231 (responsive) and MCF-7 (negative control) cells.

Molecular Formula C19H31N3O5S
Molecular Weight 413.5 g/mol
Cat. No. B12377165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 191
Molecular FormulaC19H31N3O5S
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C19H31N3O5S/c1-3-13-22(14-4-2)28(26,27)16-10-8-15(9-11-16)18(23)21-12-6-5-7-17(20)19(24)25/h8-11,17H,3-7,12-14,20H2,1-2H3,(H,21,23)(H,24,25)/t17-/m1/s1
InChIKeyJVCNXXFGGVDPON-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 191 Chemical Profile & Procurement


Anticancer agent 191 (Compound 2) is a derivative of probenecid, engineered as a cancer cell-targeted efflux inhibitor [1]. Its primary design targets the inhibition of key drug transporters, including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multiple multidrug resistance proteins (MRPs) [1]. This mechanism is intended to increase the intracellular accumulation of co-administered chemotherapeutics, such as vinblastine, thereby addressing a critical component of multidrug resistance (MDR) [1]. The compound's molecular formula is C19H31N3O5S, with a molar mass of 413.53 g/mol [2].

Targeted delivery LAT1-mediated intracellular accumulation
Dual mechanism Efflux inhibition + GSH synthesis disruption
Selective activity Cell-type dependent response profiling

Limitations of Generic Efflux Inhibitors


Substituting Anticancer agent 191 with a conventional, broad-spectrum efflux pump inhibitor (e.g., verapamil, probenecid, or cyclosporine A) would likely compromise the intended experimental outcome due to its unique dual mechanism of action. Unlike most efflux inhibitors that only block drug export, Anticancer agent 191 was specifically designed to be a substrate for the L-type amino acid transporter 1 (LAT1), enabling its selective accumulation in cancer cells [1]. Furthermore, its activity is not limited to transporter inhibition; it has been shown to concurrently disrupt amino acid transport essential for glutathione (GSH) synthesis, thereby inducing cancer cell-specific oxidative stress [1]. This bifunctional mechanism—enhanced by LAT1-mediated tumor targeting—is not a shared feature among standard efflux inhibitors and directly underlies the compound's differential effects across cancer cell lines [1].

LAT1 tumor targeting

Standard efflux inhibitors lack LAT1 substrate activity; selective accumulation profile may not transfer.

Nutrient transporter disruption

Broad-spectrum blockers do not inhibit amino acid transport or deplete glutathione; oxidative stress synergy may be absent.

Cell-type selective response

Differential activity across cancer cell lines may not be replicated by non-targeted efflux inhibitors.

Anticancer Agent 191 Comparative Efficacy Evidence


Enhanced Vinblastine Accumulation in MDA-MB-231 Cells

In a direct comparison against vinblastine (VBL) treatment alone, co-administration with Anticancer agent 191 (Compound 2) significantly increased the intracellular accumulation of VBL in triple-negative human breast cancer cells (MDA-MB-231) by a factor of 10 to 68-fold [1]. This quantitative measurement of enhanced drug exposure is a direct indicator of the compound's efficacy in overcoming efflux-mediated drug resistance.

VBL Accumulation (TNBC)
Head-to-head
10–68-fold increase
Reported intracellular VBL exposure endpoint
Co-admin with vinblastine, MDA-MB-231 cells
Multidrug Resistance Triple-Negative Breast Cancer Efflux Pump Inhibition Drug Accumulation

Vinblastine Accumulation in U-87MG Glioma Cells

The efficacy of Anticancer agent 191 in enhancing drug accumulation extends to brain cancer models. When co-administered with vinblastine in human glioma cells (U-87MG), the compound increased VBL cellular exposure by 2- to 5-fold compared to treatment with VBL alone [1]. This demonstrates the compound's potential utility in modulating chemotherapeutic availability across different cancer types characterized by efflux pump activity.

VBL Accumulation (Glioma)
Head-to-head
2–5-fold increase
Reported cross-cancer exposure endpoint
vs vinblastine alone, U-87MG cells
Glioblastoma Brain Cancer Drug Efflux Chemosensitization

Unchanged VBL Accumulation in MCF-7 Cells

A key differentiator for Anticancer agent 191 is its cell-type-specific activity. While the compound potently increased vinblastine exposure in MDA-MB-231 cells, it did not increase VBL accumulation in estrogen receptor-positive human breast cancer cells (MCF-7) [1]. This finding suggests that the compound's mechanism, likely dependent on LAT1 transporter expression, provides a degree of selectivity not observed with broader-acting efflux inhibitors.

MCF-7 Differential Response
Class-level
No significant increase
Cell-type selective model-response context
Compared to MDA-MB-231 10–68× response
Cancer Cell Selectivity Estrogen Receptor Positive Breast Cancer LAT1 Transporter MCF-7

Dual Inhibition of Efflux and Nutrient Transporters

Beyond its role as an ABC transporter inhibitor, metabolomic analysis revealed that Anticancer agent 191, in combination with vinblastine, decreases the transport of amino acids essential for the biosynthesis of the endogenous antioxidant glutathione (GSH) [1]. This second mechanism, which leads to increased oxidative stress and enhanced apoptosis, is not a known function of classic efflux inhibitors like verapamil or probenecid, which are primarily studied for their ability to block drug export [1].

Dual-Pathway Mechanism
Class-level
Bifunctional: efflux + nutrient transport inhibition
Supports dual-pathway investigation context
Metabolomic analysis, class-level inference
Oxidative Stress Glutathione Depletion SLC Transporter Inhibition Cancer Metabolism

Anticancer Agent 191 Research Applications


LAT1-Targeted Chemosensitization in TNBC

This compound is ideally suited for in vitro studies aiming to overcome multidrug resistance in TNBC. The evidence demonstrates a 10- to 68-fold increase in vinblastine accumulation specifically in MDA-MB-231 cells [1]. This makes it a potent research tool for exploring LAT1-targeted adjuvant therapies designed to enhance the efficacy of conventional chemotherapeutics in aggressive breast cancer subtypes.

Synergy of Efflux Inhibition and Nutrient Deprivation

Anticancer agent 191 provides a unique experimental tool to investigate the interplay between drug resistance and cancer cell metabolism. Its proven ability to both inhibit drug efflux pumps (P-gp, BCRP, MRPs) and deplete intracellular glutathione by blocking amino acid transport [1] allows researchers to dissect how simultaneous targeting of these two pathways can potentiate oxidative stress and apoptosis.

Modulating Drug Accumulation in Glioblastoma

The compound's validated activity in the U-87MG human glioma cell line, where it increased vinblastine exposure by 2- to 5-fold [1], supports its use in brain cancer research. It can be employed to study strategies for improving the intracellular concentration of chemotherapeutics in brain tumor cells, which are notoriously protected by efflux transporters.

LAT1-Dependent Drug Delivery and Cancer Selectivity

The stark contrast in its activity between MDA-MB-231 (highly responsive) and MCF-7 (non-responsive) cells [1] makes Anticancer agent 191 an excellent tool compound. It can be used to investigate the role of LAT1 expression in determining the efficacy of transporter-utilizing prodrugs and to validate cancer cell-specific targeting strategies, with MCF-7 cells serving as a built-in negative control.

Application
Selection Property
Validation Focus
LAT1-targeted chemosensitization in TNBC
LAT1 substrate specificity
Intracellular drug accumulation endpoints
Efflux and nutrient deprivation synergy
Dual-pathway inhibitor activity
GSH depletion and oxidative stress endpoints
Drug accumulation in glioblastoma
Brain cancer cell-line activity
Chemotherapeutic exposure modulation
LAT1-dependent drug delivery and cancer selectivity
Cell-type selective response
LAT1 expression correlation with activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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